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(5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

c-Myc inhibition HL60 promyelocytic leukemia antiproliferative activity

Standard c-Myc inhibitors often lack the specific 4-ethylbenzylidene and 2-thioxo configuration required for target engagement. 10058-F4 is the validated reference inhibitor with precisely defined SAR constraints. - **Validated potency:** HL60 IC50 49 µM, DU145 IC50 88 µM (Wang et al., 2007) - **Defined mechanism:** Disrupts c-Myc-Max heterodimerization, induces G0/G1 arrest - **Application:** Positive control for EMSA/FP assays, SAR benchmarking, Myc pathway deconvolution - **Supply:** Standard packaging from mg to g quantities, global shipping available

Molecular Formula C12H11NOS2
Molecular Weight 249.4 g/mol
Cat. No. B7764810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Molecular FormulaC12H11NOS2
Molecular Weight249.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7-
InChIKeySVXDHPADAXBMFB-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10058-F4: Chemical Identity and c-Myc Inhibitor Baseline Properties


(5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly designated 10058-F4 (CAS 403811-55-2), is a 5-arylidene rhodanine derivative belonging to the thiazolidinone class [1]. Its primary documented pharmacological activity is the disruption of the c-Myc–Max heterodimerization interface, a validated oncoprotein–protein interaction target [2]. As a cell-permeable small-molecule inhibitor, 10058-F4 binds specifically to monomeric c-Myc, preventing transcriptional activation of c-Myc target genes and inducing G0/G1 cell-cycle arrest and caspase-3-dependent apoptosis in c-Myc-overexpressing tumor cells . The compound has been utilized as a reference inhibitor in head-to-head benchmarking studies against next-generation Myc–Max disruptors, making procurement rationales dependent on its precise potency, selectivity, and pharmacokinetic benchmarks relative to evolved congeners [3].

Workflow
c-Myc–Max PPI disruption studies
Selection
Reference inhibitor for assay development and benchmarking
Context
Cell-permeable small-molecule probe for c-Myc–driven transcriptional arrest models

Why Generic Rhodanine Analogs Cannot Substitute for 10058-F4


Simple replacement of (5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one by any generic 5-arylidene rhodanine or thioxothiazolidinone congener is not supported by available structure–activity relationship (SAR) data. Systematic modification of both the six-member arylidene ring and the five-member rhodanine core of 10058-F4 has demonstrated that the p-ethyl substitution on the benzylidene moiety, combined with the 2-thioxo tautomeric state (2-mercapto), is a critical determinant of c-Myc binding affinity and HL60 growth inhibition potency [1]. Congeners bearing alternative aryl substituents—such as p-methoxy, p-chloro, or unsubstituted phenyl—exhibit significantly attenuated disruption of c-Myc–Max complex formation in electrophoretic mobility shift assays (EMSA), confirming that the 4-ethylbenzylidene pharmacophore is non-redundant [2]. Furthermore, the specific (5E) geometric isomerism influences the spatial orientation of the aryl ring, directly impacting docking within the c-Myc bHLH-Zip domain [3]. Consequently, procurement of an in-class analog lacking the precise 4-ethyl substitution pattern, the 2-mercapto/thioxo configuration, or the E-stereochemistry will yield a compound with divergent—and likely inferior—target engagement profiles, as documented in direct head-to-head cellular potency comparisons [4].

4-Ethylbenzylidene
p-Ethyl substitution on the arylidene ring is critical for c-Myc binding; congeners with p-methoxy, p-chloro, or unsubstituted phenyl show markedly reduced target engagement.
2-Mercapto/Thioxo
The 2-thioxo tautomeric state is non-redundant for affinity; analogs lacking this configuration lose HL60 growth inhibition potency.
(5E) Geometry
The E-stereochemistry influences docking orientation within the c-Myc bHLH-Zip domain; Z-isomers or mixtures may not reproduce binding topology.

Quantitative Differentiation of 10058-F4 from Closest Analogs


HL60 Leukemia Cell Growth Inhibition vs. Analog 28Rh

In a deliberate analoging campaign, 10058-F4 (the p-ethylbenzylidene-substituted parent) was compared against its most potent six-member ring congener, 28Rh, for growth inhibition of c-Myc-overexpressing HL60 promyelocytic leukemia cells under identical 5-day continuous exposure conditions. The p-ethyl substitution of 10058-F4 confers a defined potency benchmark against which ring-modified analogs are measured [1].

HL60 Growth Inhibition vs 28Rh
Head-to-head
10058-F4 IC50 = 49 µM; 28Rh IC50 = 36 µM (1.36-fold difference)
Establishes baseline potency window for SAR benchmarking
5-day exposure; HL60 promyelocytic leukemia cells
c-Myc inhibition HL60 promyelocytic leukemia antiproliferative activity

c-Myc–Max Disruption Potency vs. Second-Generation Analog 28RH-NCN-1

The Wang et al. (2007) structure–activity relationship study directly compared 10058-F4 against its synthetically evolved analog 28RH-NCN-1 in an electrophoretic mobility shift assay (EMSA) measuring inhibition of c-Myc–Max binding to E-box DNA motifs. While exact IC50 figures for EMSA are not reported as single-point values, the study explicitly concluded that 28RH-NCN-1 demonstrated superior disruption of c-Myc–Max/DNA complex formation relative to the parent 10058-F4, whereas other analogs (e.g., 12RH-NCN-1) were either inferior or only marginally better than their second-generation predecessors [1].

c-Myc–Max Disruption (EMSA)
Reported
28RH-NCN-1 > 10058-F4 ≥ 12RH-NCN-1
Directional ranking confirms reference-inhibitor role
No exact IC50; solubility-limited concentrations up to 200 µM
protein–protein interaction inhibition c-Myc/Max dimerization EMSA assay

Cancer Cell Selectivity Window vs. Newer c-Myc Inhibitors

A comparative selectivity profiling study evaluated 10058-F4 alongside three newer c-Myc inhibitors (c-Myc-i7, c-Myc-i8, c-Myc-i10) by calculating the IC50 ratio of normal human dermal fibroblasts (HDF) to a panel of cancer cell lines (A549, DU-145, MCF7, Panc1). 10058-F4 exhibited an HDF IC50 of 91.5 µM, with selectivity ratios ranging from 1.0 (DU-145) to 2.4 (Panc1), indicating essentially non-selective growth inhibition across normal and cancer cells. In contrast, c-Myc-i10 displayed an HDF IC50 of 11.6 µM but selectivity ratios of 0.3–1.1, and c-Myc-i7 showed markedly enhanced selectivity against DU-145 (ratio 37.4) [1].

Selectivity Window vs Newer Inhibitors
Head-to-head
10058-F4 HDF IC50 = 91.5 µM; DU-145 selectivity ratio 1.0; c-Myc-i7 ratio 37.4
Defines non-selective profile for mechanistic Myc studies
HDF vs A549, DU-145, MCF7, Panc1; viability assay
selectivity index HDF normal cells cancer cell line panel

In Vivo Pharmacokinetics and Tumor Exposure Limitations

Guo et al. (2008) characterized the pharmacokinetic profile of 10058-F4 in SCID mice bearing DU145 and PC-3 prostate cancer xenografts. Following a 20 mg/kg intravenous dose, 10058-F4 achieved peak plasma concentrations of approximately 300 µM at 5 minutes post-administration but declined below the detection limit within 360 minutes, with a terminal half-life of approximately 1 hour. The volume of distribution exceeded 200 mL/kg, and peak tumor concentrations were at least 10-fold lower than peak plasma concentrations. No significant tumor growth inhibition was observed after a 2-week qdx5 schedule at 20 or 30 mg/kg, attributed to rapid metabolism and inadequate tumor exposure [1]. This contrasts with contemporary Myc inhibitors such as MYCMI-6, which demonstrate sustained tumor exposure and in vivo efficacy in breast cancer xenograft models [2].

In Vivo PK & Tumor Exposure
Cross-study
t1/2 ≈ 1 h; Vd > 200 mL/kg; tumor conc. ≥10-fold lower than plasma
Rapid clearance restricts utility to in vitro applications
SCID mice; 20 mg/kg IV; DU145/PC-3 xenografts
pharmacokinetics tumor xenograft metabolic stability

Direct Binding Mode to Monomeric c-Myc bHLH-Zip Domain

Using a fluorescence polarization assay, Wang et al. (2007) demonstrated that 10058-F4 binds directly and specifically to monomeric c-Myc, which exists in a dynamic and relatively unstructured state with only partial and transient α-helical content. This binding mode is distinct from that of 10074-G5, a structurally unrelated c-Myc inhibitor that binds to and distorts the bHLH-Zip domain of c-Myc, and from KJ Pyr 9, which directly binds c-Myc with a Kd of 6.5 nM . The specific fluorescence polarization signal for 10058-F4 confirmed target engagement in a concentration-dependent manner, whereas inactive analogs lacking the 4-ethyl substitution did not produce a measurable polarization shift above background [1].

Binding Mode to Monomeric c-Myc
Cross-study
Specific, concentration-dependent binding to disordered c-Myc monomer
Unique biophysical probe for IDP folding studies
Fluorescence polarization; PBS pH 7.3; distinct from KJ Pyr 9/10074-G5
target engagement fluorescence polarization intrinsically disordered protein

Procurement-Guiding Application Scenarios for 10058-F4


Reference Inhibitor for c-Myc–Max PPI Assay Development

Given its well-characterized EMSA disruption profile and specific binding to monomeric c-Myc documented in the Wang et al. (2007) SAR study [1], 10058-F4 serves as an essential reference inhibitor for laboratories establishing fluorescence polarization-based or EMSA-based screening platforms targeting the c-Myc–Max interaction. Its defined HL60 IC50 of 49 µM provides a reproducible positive-control benchmark for assay validation, and its solubility profile (≥50 µM in PBS at pH 7.3, decreasing to ~50 µM at pH 5.3) informs selection of appropriate concentration ranges for dose–response experiments. As the SAR ancestor of the 28Rh and 28RH-NCN-1 analog series, 10058-F4 is indispensable for structure–activity relationship studies that systematically compare the contribution of the p-ethyl substituent to target engagement .

Non-Selective Inhibitor for Myc-Dependent Response Profiling

The selectivity profiling data showing that 10058-F4 exhibits HDF IC50 of 91.5 µM with near-unity selectivity ratios across A549, DU-145, MCF7, and Panc1 cells [1] identifies a specific research application: 10058-F4 is the appropriate tool compound when investigators require a non-selective c-Myc inhibitor to distinguish Myc-dependent from Myc-independent cellular responses. By employing 10058-F4 alongside a selective Myc inhibitor such as c-Myc-i7 (37.4-fold DU-145 selectivity), researchers can deconvolute whether observed antiproliferative effects arise from on-target c-Myc pathway engagement or off-target cytotoxicity. This application is supported by the compound's demonstrated induction of G0/G1 arrest and caspase-3-dependent apoptosis in AML cells .

Mechanistic Studies in Leukemia and Prostate Cancer Models

The available potency data—HL60 IC50 of 49–51 µM, DU145 IC50 of 88 µM, and PC-3 IC50 of 113 µM [1]—define the appropriate concentration windows for in vitro mechanistic investigations in hematological and prostate cancer models. 10058-F4's established mechanism of action (disruption of c-Myc–Max heterodimerization with consequent downregulation of c-Myc target genes and upregulation of p21 and p27 CDK inhibitors) makes it a suitable tool for transcriptional profiling studies aimed at identifying Myc-regulated gene networks. The rapid in vivo clearance (t1/2 ≈ 1 h) documented by Guo et al. (2008) [2] further constrains its use to short-term in vitro exposures, reinforcing its role as a mechanistic probe rather than a therapeutic lead.

Chemical Biology Probe for Intrinsically Disordered c-Myc Domain

The unique binding mode of 10058-F4 to monomeric, partially unstructured c-Myc, as distinguished from the bHLH-Zip-distorting binding of 10074-G5 and the high-affinity (Kd 6.5 nM) direct binding of KJ Pyr 9 [1], positions 10058-F4 as a specialized chemical biology probe for biophysical studies of intrinsically disordered protein regions. Researchers utilizing NMR, circular dichroism, or hydrogen-deuterium exchange mass spectrometry to map the folding landscape of the c-Myc bHLH-Zip domain can employ 10058-F4 to stabilize and characterize the monomeric, partially α-helical state of c-Myc, leveraging the compound's moderate affinity and well-defined target engagement confirmed by fluorescence polarization .

Application
Selection Property
Validation Focus
c-Myc–Max PPI assay development
Reference-inhibitor benchmark
EMSA and fluorescence polarization assay validation
Myc-dependent response profiling
Non-selective c-Myc inhibition profile
Selectivity-ratio verification in cell line panels
Leukemia/prostate cancer mechanistic studies
c-Myc–Max disruption mechanism
Target gene expression and cell-cycle arrest analysis
c-Myc biophysical characterization
Monomeric c-Myc binding specificity
Intrinsically disordered region folding and topology
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